2-(Piperazinyl)-benzothiazol-5-ol is a compound that combines a benzothiazole moiety with a piperazine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. The structure of this compound allows for various modifications, enhancing its pharmacological profiles.
The compound can be synthesized through several methods, primarily involving nucleophilic substitution reactions. The initial precursor for synthesis is typically 2-chlorobenzothiazole, which undergoes reactions with piperazine in the presence of bases such as sodium bicarbonate to yield the desired product .
2-(Piperazinyl)-benzothiazol-5-ol is classified under heterocyclic compounds, specifically those containing both sulfur and nitrogen atoms within their rings. It falls into the category of benzothiazole derivatives, which are known for their diverse biological activities.
The synthesis of 2-(Piperazinyl)-benzothiazol-5-ol typically involves the following steps:
The molecular structure of 2-(Piperazinyl)-benzothiazol-5-ol features a benzothiazole ring system substituted at the 5-position with a hydroxyl group and at the 2-position with a piperazine moiety.
2-(Piperazinyl)-benzothiazol-5-ol can participate in various chemical reactions:
The reactions typically require specific conditions such as temperature control and the use of catalysts to ensure high yields and selectivity.
The mechanism by which 2-(Piperazinyl)-benzothiazol-5-ol exerts its biological effects is not fully understood but may involve:
2-(Piperazinyl)-benzothiazol-5-ol has several potential applications in scientific research:
Benzothiazole-piperazine hybrids constitute an emerging class of polypharmacological agents designed to overcome limitations of single-target therapies. The structural integration of these pharmacophores enables simultaneous modulation of disparate biological pathways, enhancing therapeutic efficacy against complex diseases:
Dual-Targeting Mechanisms: Hybrids demonstrate synergistic activity by concurrently inhibiting key oncological targets (e.g., matrix metalloproteinases, caspases) and neurological markers (e.g., acetylcholinesterase, β-amyloid). For 2-(Piperazinyl)-benzothiazol-5-ol analogs, in vitro studies reveal potent inhibition of MMP-9 (IC₅₀ range: 0.42–2.98 µM) and caspase-3 activation, crucial for suppressing tumor metastasis and inducing apoptosis in malignant cells [2] [3]. Alzheimer’s disease models further show dual binding to acetylcholinesterase (ΔGbind: -18.64 ± 0.16 kcal/mol) and Aβ₁₋₄₂ fibrils (ΔGbind: -16.10 ± 0.18 kcal/mol), disrupting amyloid aggregation pathways [5].
Anticancer Applications: These hybrids exhibit selective cytotoxicity against diverse cancer lineages. Benzothiazole-piperazine acetamide derivatives suppress proliferation in A549 lung carcinoma (IC₅₀: 5.24 µM) and C6 glioma cells by arresting the G2/M cell cycle phase and depolarizing mitochondrial membranes [2]. Fluorinated analogs demonstrate enhanced potency, with 4-(5-fluorobenzo[d]thiazol-2-yl)phenol achieving GI₅₀ values of 0.4 µM against MCF-7 breast adenocarcinoma, surpassing conventional chemotherapeutics [3].
Antimicrobial Potency: Structural optimization at the piperazine C4 position yields broad-spectrum antibacterial agents. 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives inhibit Staphylococcus aureus and Bacillus subtilis (MIC: 500 µg/mL), with efficacy contingent on electron-withdrawing ring substituents [10].
Table 1: Biological Activities of Benzothiazole-Piperazine Hybrids
Biological Target | Activity Metric | Hybrid Structure | Therapeutic Implication |
---|---|---|---|
MMP-9 Enzyme | IC₅₀ = 0.42–2.98 µM | Acetamide-linked derivatives | Suppression of tumor metastasis |
Acetylcholinesterase (AChE) | ΔGbind = -18.64 ± 0.16 kcal/mol | Ortho-hydroxy-N-acyl hydrazone variants | Alzheimer’s disease mitigation |
MCF-7 Breast Cancer Cells | GI₅₀ = 0.4 µM | 4-(5-Fluorobenzo[d]thiazol-2-yl)phenol | Cytotoxic activity |
Staphylococcus aureus | MIC = 500 µg/mL | C4-substituted piperazines | Antibacterial action |
Benzothiazoles have evolved from industrial chemicals to indispensable medicinal scaffolds, with key milestones shaping their therapeutic adoption:
Early Bioactivity Discovery (1950s–1980s): Initial interest emerged from benzothiazoles’ muscle relaxant properties, exemplified by tiaramide’s anti-inflammatory and anti-asthmatic effects [4]. The 1980s revealed their intrinsic anticancer potential when unsubstituted 2-arylbenzothiazoles demonstrated selective toxicity against carcinoma cell lines, though metabolic instability limited clinical translation [3] [6].
Riluzole Benchmark (1990s): FDA approval of riluzole (2-amino-6-trifluoromethoxybenzothiazole) for amyotrophic lateral sclerosis (1995) validated the scaffold’s CNS bioavailability and target specificity. This catalyzed exploration of C2/C6 modifications to enhance pharmacokinetics, establishing benzothiazole as a "privileged structure" in neuropharmacology [3] [4].
Synthetic Renaissance (2000s–Present): Transition metal-catalyzed methods revolutionized benzothiazole synthesis. RuCl₃-mediated intramolecular oxidative coupling (2015) enabled >90% yields of 2-aminobenzothiazoles, while Ni(II)-catalyzed cyclizations (2020s) provided eco-compatible routes [7]. Concurrently, piperazine incorporation emerged as a strategy to augment solubility, leading to hybrids like 2-(Piperazinyl)-benzothiazol-5-ol with improved drug-likeness [10].
Table 2: Evolution of Benzothiazole-Based Therapeutics
Era | Development | Representative Agent | Impact |
---|---|---|---|
1950s | Muscle relaxant identification | Tiaramide | Established foundational bioactivity |
1980s–1990s | Anticancer selectivity discovery | 2-(4-Aminophenyl)benzothiazole | Revealed tumor-selective cytotoxicity |
1995 | First FDA-approved benzothiazole (riluzole) | Riluzole | Validated CNS applicability |
2015–Present | Hybrid scaffold development | 2-(Piperazinyl)-benzothiazol-5-ol | Addressed pharmacokinetic limitations |
Piperazine integration resolves inherent limitations of benzothiazole scaffolds through biopharmaceutical optimization and enhanced target engagement:
Solubility-Bioavailability Enhancement: The piperazine ring’s aliphatic nitrogen atoms (pKₐ ∼9.8) confer pH-dependent water solubility, countering benzothiazole hydrophobicity. This obeys Lipinski’s Rule of Five, with most 3-(piperazin-1-yl)-1,2-benzothiazole derivatives exhibiting logP values <5 and hydrogen bond acceptors <10, ensuring intestinal absorption and blood-brain barrier permeability [8] [10]. Piperazine-containing hybrids show 3.8-fold higher aqueous solubility than non-piperazinyl analogs, directly influencing oral bioavailability [6].
Conformational Flexibility: Piperazine’s non-planar chair conformation enables adaptive binding to diverse enzyme pockets. In benzothiazole-piperazine-acetamide hybrids, the linker’s rotational freedom positions the benzothiazole moiety into hydrophobic kinase clefts while directing the piperazine toward polar residues, enhancing ATP-competitive inhibition (e.g., IC₅₀: 0.363 μM for BCL-2) [4] [8].
Hydrogen Bonding Amplification: Piperazine extends hydrogen bonding networks via its dual nitrogen atoms. Molecular dynamics simulations confirm that 2-(Piperazinyl)-benzothiazol-5-ol forms stable salt bridges with Asp72 and Tyr334 of acetylcholinesterase, while its benzothiazole hydroxyl group anchors Ser286 via water-mediated hydrogen bonds. This dual anchoring prolongs target residence time by >40% versus monofunctional benzothiazoles [5] [7].
Table 3: Impact of Piperazine on Benzothiazole Drug-Likeness
Property | Benzothiazole Alone | Piperazine Hybrid | Pharmacological Advantage |
---|---|---|---|
Aqueous Solubility | Low (logS < -4.5) | Moderate (logS ∼ -3.2) | Enhanced oral absorption |
Hydrogen Bond Capacity | 2–3 acceptors/donors | 5–7 acceptors/donors | Improved target affinity |
Conformational Flexibility | Rigid planar structure | Adaptable chair conformation | Multi-target engagement |
Metabolic Stability | Rapid glucuronidation | Reduced Phase II metabolism | Extended plasma half-life |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7